molecular formula C22H16O B11837134 2,4-Diphenylnaphthalen-1-ol CAS No. 16462-05-8

2,4-Diphenylnaphthalen-1-ol

Cat. No.: B11837134
CAS No.: 16462-05-8
M. Wt: 296.4 g/mol
InChI Key: NTHXZWACAVHOSD-UHFFFAOYSA-N
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Description

2,4-Diphenylnaphthalen-1-ol: is a compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two phenyl groups attached to the naphthalene core at positions 2 and 4, and a hydroxyl group at position 1. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylnaphthalen-1-ol typically involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to control the reactivity and selectivity of the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Diphenylnaphthalen-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diphenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,4-Diphenylnaphthalen-1-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which confer specific chemical reactivity and biological activities. Its structure allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

16462-05-8

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

2,4-diphenylnaphthalen-1-ol

InChI

InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,23H

InChI Key

NTHXZWACAVHOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)C4=CC=CC=C4

Origin of Product

United States

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